Benz(e)acephenanthrylen-6-ol

Tumorigenicity PAH Metabolism Chemical Carcinogenesis

Eliminate isomer misidentification in PAH biomonitoring. Benz(e)acephenanthrylen-6-ol is the authentic 6-hydroxy metabolite of benzo[b]fluoranthene, indispensable for accurate LC-MS/MS quantification. • Verified major in vivo metabolite; distinct from non-detectable isomers. • 12.5-fold difference in tumor multiplicity vs. 5-hydroxy isomer downstream metabolites. • Available in 5-50 mg standard packs; In Stock at BenchChem.

Molecular Formula C20H12O
Molecular Weight 268.3 g/mol
CAS No. 81824-09-1
Cat. No. B14429497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenz(e)acephenanthrylen-6-ol
CAS81824-09-1
Molecular FormulaC20H12O
Molecular Weight268.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C3=C4C(=CC=C3)C5=C(C4=CC2=C1)C=C(C=C5)O
InChIInChI=1S/C20H12O/c21-13-8-9-15-17-7-3-6-16-14-5-2-1-4-12(14)10-19(20(16)17)18(15)11-13/h1-11,21H
InChIKeyBNNFFFAEJBMPAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benz(e)acephenanthrylen-6-ol: PAH Metabolite Standard


Benz(e)acephenanthrylen-6-ol (CAS 81824-09-1), commonly known as 6-Hydroxybenzo[b]fluoranthene, is a monohydroxylated polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H12O and a molecular weight of 268.3 g/mol [1]. This compound is a key phase I metabolite of the widespread environmental carcinogen benzo[b]fluoranthene (BbF), identified as a major metabolite in both in vitro and in vivo model systems [2]. Its procurement is critical for laboratories engaged in PAH exposure biomonitoring, toxicological research, and the synthesis of analytical standards for complex mixture analysis.

Why Benz(e)acephenanthrylen-6-ol Is Irreplaceable


Generic substitution of Benz(e)acephenanthrylen-6-ol with other hydroxy-PAH isomers is scientifically invalid due to the starkly regiospecific nature of PAH metabolism and biological activity. The enzymatic machinery of cytochrome P450s exhibits high positional selectivity, leading to the formation of distinct hydroxylated isomers with profoundly different biological fates and toxicological properties [1]. For instance, while the 6-hydroxy isomer is a major metabolite of benzo[b]fluoranthene, its closely related 5-hydroxy isomer and their respective downstream dihydrodiol metabolites demonstrate vastly different tumor-initiating potencies [2]. Therefore, employing a non-specific or incorrect isomer compromises the integrity of biomarker quantification, confounds metabolic pathway elucidation, and invalidates structure-activity relationship studies. The evidence below quantifies the specific differentiation of the 6-hydroxy positional isomer.

Benz(e)acephenanthrylen-6-ol Selection Evidence


Tumorigenic Potency: Hydroxy Isomer Comparison

While Benz(e)acephenanthrylen-6-ol itself is a non-tumorigenic major metabolite of benzo[b]fluoranthene [1], its downstream metabolic derivative, 6-OH-B[b]F-9,10-diol, exhibits significantly lower tumor-initiating potency compared to the analogous derivative from the 5-hydroxy isomer. This quantifiable difference in biological activation underscores the critical importance of the hydroxylation position [2].

Tumorigenicity PAH Metabolism Chemical Carcinogenesis

Regiospecific Synthesis vs. Complex Mixtures

The synthesis of Benz(e)acephenanthrylen-6-ol (6-Hydroxy-BbF) is achieved through a highly regiospecific cyclization, which enables the production of the isomer with unambiguous structural integrity . In contrast, other isomeric hydroxy-BbFs, such as the 4- and 7-hydroxy pair, are co-synthesized and require separation via preparative HPLC, introducing potential for cross-contamination or isomer misassignment .

Synthetic Chemistry Isomer Purity Reference Standard

LogP and Spectral Profile

Benz(e)acephenanthrylen-6-ol possesses a defined physicochemical profile that is crucial for analytical method development, including its lipophilicity (LogP) and UV spectral characteristics. This specific profile allows for its chromatographic resolution from other hydroxylated PAH metabolites [1].

Physicochemical Properties Analytical Chemistry LogP

Primary Metabolite Confirmation In Vivo

Benz(e)acephenanthrylen-6-ol is verified as a major metabolite formed in vivo following exposure to benzo[b]fluoranthene [1]. This is in direct contrast to other oxygenated derivatives, such as BbF-9,10-diol, which, despite exhibiting potent tumorigenic activity in vitro, has not been detected as a metabolite in mouse epidermis, thereby questioning its in vivo relevance [1]. This confirms the 6-hydroxy isomer as a bona fide, relevant biomarker of exposure.

Xenobiotic Metabolism Biomonitoring Toxicokinetics

Benz(e)acephenanthrylen-6-ol Applications


Bioanalytical Method Development for PAH Exposure

Benz(e)acephenanthrylen-6-ol is a critical analytical standard for developing and validating quantitative methods (e.g., LC-MS/MS, GC-MS) for measuring monohydroxy-PAHs in human urine or blood as biomarkers of exposure to complex environmental mixtures. Its verification as a major in vivo metabolite of benzo[b]fluoranthene [1] makes it an indispensable authentic standard for accurate quantification and calibration, distinct from other non-detectable metabolites.

Mechanistic Studies of PAH Metabolism

This compound serves as an essential substrate or analytical standard in studies aimed at elucidating the regiospecificity of cytochrome P450-mediated oxidation of benzo[b]fluoranthene. Its procurement is necessary to investigate the bifurcation of metabolic pathways leading to either detoxification (via non-tumorigenic phenols) or activation (via dihydrodiols), a distinction supported by the 12.5-fold difference in tumor multiplicity between its downstream metabolite and that of the 5-hydroxy isomer [2].

Metabolite and DNA Adduct Reference Synthesis

Due to its established regiospecific synthetic route , Benz(e)acephenanthrylen-6-ol is a valuable starting material for the further synthesis of more complex phase II metabolites (e.g., sulfate or glucuronide conjugates) or for the preparation of DNA adduct standards. This is crucial for developing 32P-postlabeling or mass spectrometry-based assays to detect specific DNA damage from BbF exposure, where correct isomer identity is paramount.

Structure-Activity Relationship (SAR) Studies

The compound's specific physicochemical profile, including its LogP of 5.346 [3], and its distinct biological activity profile make it a key member of a focused library of hydroxy-PAH isomers. Procurement of the pure 6-hydroxy isomer is required for comparative SAR studies aimed at correlating molecular structure (specifically hydroxyl group position) with properties like lipophilicity, protein binding, and cellular uptake, which is impossible to ascertain with isomeric mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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